2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[211]hexane-1-carboxylic acid is a compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be achieved through several routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions typically involve the use of a mercury lamp or blue LED irradiation at 450 nm in the presence of specific catalysts .
Chemical Reactions Analysis
2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane or with HCl in methanol . The major products formed from these reactions include the deprotected amine and the corresponding carboxylic acid derivatives.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable scaffold for drug discovery and development . In biology and medicine, it can be used to study the effects of bicyclic compounds on biological systems and to develop new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves the interaction of its molecular structure with specific molecular targets and pathways. The Boc group serves as a protecting group for amines, preventing unwanted reactions during synthesis . Upon removal of the Boc group, the resulting amine can interact with various biological targets, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be compared to other similar compounds, such as bicyclo[1.1.1]pentane and other bicyclo[2.1.1]hexane derivatives . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the Boc group and the bicyclic structure in 2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid makes it particularly valuable for certain applications in drug discovery and materials science .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-5-12-6-13(7-12,9(15)16)14(8-12)10(17)18-11(2,3)4/h5-8H2,1-4H3,(H,15,16) |
InChI Key |
QVGSPPOXSMFPMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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